(S)-(-)-2-(Trifluoroacetamido)succinic anhydride (CAS 777-33-3) is a highly reactive, chirally pure N-protected amino acid building block widely utilized in advanced organic synthesis, peptide formulation, and API development. Characterized by the strongly electron-withdrawing trifluoroacetyl (TFA) protecting group, this cyclic anhydride offers exceptional electrophilicity at the alpha-carbonyl position, driving highly regioselective ring-opening reactions. For procurement teams and synthetic chemists, it serves as a premium precursor when standard N-Boc or N-Cbz aspartic anhydrides fail to provide sufficient reactivity, steric accessibility, or compatibility with downstream deprotection constraints. Its ability to maintain stereochemical integrity while surviving aggressive Lewis acid catalyzed carbon-carbon bond formations makes it a critical raw material for complex pharmaceutical intermediates and functionalized biopolymers [1].
Substituting (S)-(-)-2-(Trifluoroacetamido)succinic anhydride with more common analogs like N-Boc-L-aspartic anhydride or N-Cbz-L-aspartic anhydride frequently leads to synthetic bottlenecks and process failures. The N-Boc group is fundamentally incompatible with strong Lewis acids (such as AlCl3) required for Friedel-Crafts acylations, resulting in premature deprotection and side reactions [1]. Conversely, the N-Cbz group introduces significant steric bulk that hinders nucleophilic attack on the anhydride ring, reducing overall yield in grafting or amidation steps. Furthermore, Cbz deprotection necessitates catalytic hydrogenation, which is strictly prohibited if the target molecule contains reducible functional groups. The unique combination of a small steric radius, extreme electron-withdrawing capacity, and mild base-labile deprotection renders the N-TFA derivative practically non-interchangeable for specific high-value synthetic routes[2].
The strong electron-withdrawing inductive effect of the three fluorine atoms on the TFA group significantly increases the electrophilicity of the adjacent C1' carbonyl. When reacted with sterically hindered nucleophiles, such as the hydroxyl groups of solid-phase cellulose, (S)-(-)-2-(Trifluoroacetamido)succinic anhydride achieved a 20% grafting degree. In contrast, the bulkier and less electrophilic N-Cbz-L-aspartic anhydride achieved only a 16% grafting degree under identical heterogeneous aqueous conditions. This quantitative advantage is driven by both the electronic activation and the smaller steric radius of the TFA group compared to Cbz [1].
| Evidence Dimension | Polymer grafting degree (functionalization efficiency) |
| Target Compound Data | 20% grafting degree |
| Comparator Or Baseline | N-Cbz-L-aspartic anhydride (16% grafting degree) |
| Quantified Difference | 25% relative increase in functionalization yield |
| Conditions | Heterogeneous aqueous reaction with NH4OH-activated cellulose |
Enables higher-yield functionalization of complex or sterically hindered substrates where bulky or less electrophilic anhydrides fail to achieve sufficient conversion.
In the synthesis of complex chiral tetralones (such as precursors for the API Nepicastat), the anhydride must undergo Friedel-Crafts acylation with deactivated arenes like 1,3-difluorobenzene. This requires the use of strong Lewis acids like aluminum chloride (AlCl3). While standard N-Boc protection is rapidly cleaved and destroyed by AlCl3, the N-TFA group in (S)-(-)-2-(Trifluoroacetamido)succinic anhydride remains completely intact. This allows the successful transfer of the chiral amino acid backbone without loss of the critical nitrogen protection, enabling subsequent downstream transformations[1].
| Evidence Dimension | Protecting group survival under Lewis acidic (AlCl3) acylation |
| Target Compound Data | Intact N-TFA survival during AlCl3-mediated Friedel-Crafts acylation |
| Comparator Or Baseline | N-Boc-L-aspartic anhydride (Rapid deprotection/decomposition under AlCl3) |
| Quantified Difference | Complete retention of the chiral amino-protected backbone vs. baseline degradation |
| Conditions | AlCl3 catalysis in dichloromethane during arene acylation |
Allows buyers to execute direct carbon-carbon bond formation via Friedel-Crafts chemistry without losing the essential chiral amine protection.
The trifluoroacetyl group offers a distinct orthogonal deprotection profile that avoids the harsh conditions required for standard carbamate protecting groups. While Cbz requires catalytic hydrogenation and Boc requires strong acids, the N-TFA group can be removed using mild aqueous bases (such as LiOH or NH4OH). In comparative biopolymer modification studies, mild basic processing resulted in 65% spontaneous deprotection of the TFA group, whereas the Cbz group remained entirely uncleaved (0% deprotection) under identical conditions, highlighting the unique lability of the TFA group when required [1].
| Evidence Dimension | Deprotection efficiency under mild basic/aqueous conditions |
| Target Compound Data | 65% deprotection achieved without harsh reagents |
| Comparator Or Baseline | N-Cbz-L-aspartic anhydride (0% cleavage under identical conditions) |
| Quantified Difference | >60% absolute difference in cleavage efficiency under mild basic conditions |
| Conditions | Aqueous NH4OH / mild basic processing |
Provides a critical procurement alternative for synthesizing target molecules that contain acid-sensitive or hydrogenation-sensitive functional groups.
Because the N-TFA group survives aggressive AlCl3-catalyzed Friedel-Crafts acylations, this compound is the optimal building block for synthesizing chiral tetralones and related pharmaceutical intermediates (e.g., Nepicastat). It allows chemists to build complex carbon frameworks directly onto the aspartic acid skeleton without premature loss of the amine protecting group [1].
The heightened electrophilicity and reduced steric bulk of the N-TFA derivative make it superior for grafting amino acid moieties onto sterically hindered biopolymers like cellulose. It is specifically procured for manufacturing zwitterionic materials where high grafting yields and regioselective ring-opening are required [2].
In peptide coupling or analog synthesis where the target molecule contains reducible functional groups (such as alkenes, alkynes, or halogens), Cbz protection cannot be used due to its reliance on catalytic hydrogenation for removal. (S)-(-)-2-(Trifluoroacetamido)succinic anhydride is procured in these scenarios because its TFA group can be cleanly removed using mild aqueous bases (like LiOH), preserving the integrity of the sensitive functional groups[2].
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